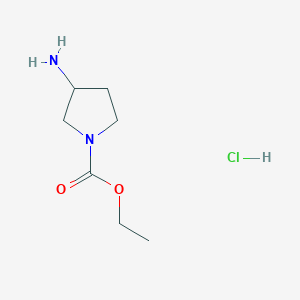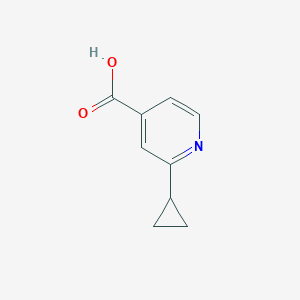
2-Cyclopropylisonicotinic acid
Overview
Description
2-Cyclopropylisonicotinic acid is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 g/mol .
Synthesis Analysis
The synthesis of this compound involves a reaction with lithium hydroxide in tetrahydrofuran, water, and methanol at 80°C for 20 minutes . The reaction mixture is then adjusted to pH = 3.0 with hydrochloric acid, resulting in a white precipitate that is collected by filtration and washed with water .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) . This indicates that the molecule consists of a cyclopropyl group attached to the 2-position of isonicotinic acid .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 285-287°C . The compound has a topological polar surface area of 50.2 Ų, indicating its polarity .Scientific Research Applications
Synthetic Applications and Biological Activities
2-Cyclopropylisonicotinic acid and its structural analogs have been extensively studied for their synthetic applications and biological activities. Research has demonstrated that cyclopropane-containing compounds offer unique spatial and electronic features that are beneficial for medicinal chemistry, including high metabolic stability and the ability to improve activity and selectivity in biological systems.
For instance, cyclopropane carboxylic acids and their derivatives have shown significant bioactivity, leading to their use as leading compounds in the development of new drugs. The synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas has revealed excellent herbicidal and fungicidal activities for certain compounds, highlighting the potential of cyclopropane derivatives in agricultural applications as well as in pharmaceutical research (Tian et al., 2009).
Moreover, the synthesis of glycosyl esters of cyclopropane carboxylic acid has further expanded the chemical repertoire of cyclopropane-containing compounds, providing a basis for the exploration of their biological activities (Li, 2009). These studies underscore the versatility of cyclopropane rings in synthesizing biologically active compounds, including those related to this compound.
Cyclopropane in Drug Development
The cyclopropane fragment has been increasingly utilized in drug development due to its ability to address multiple challenges in drug discovery, such as enhancing potency and reducing off-target effects. This is attributed to the unique properties of the cyclopropane ring, including coplanarity of the carbon atoms and enhanced π-character of C-C bonds, which contribute to the desirable pharmacokinetic and pharmacodynamic profiles of drug candidates (Talele, 2016).
Biocatalytic Asymmetric Synthesis
The application of biocatalysis in synthesizing cyclopropane-containing compounds such as 1-amino cyclopropane-1-carboxylic acid (ACCA) derivatives has shown promising results. Specifically, the use of newly isolated bacterial strains for the asymmetric synthesis of key chiral intermediates, such as (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, highlights the potential of biocatalytic approaches in the efficient and environmentally friendly synthesis of cyclopropane derivatives. This approach has significant implications for the production of pharmaceuticals, including potent hepatitis C virus inhibitors (Zhu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-cyclopropylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUFLFJZHFCDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216171-07-1 | |
| Record name | 2-cyclopropylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


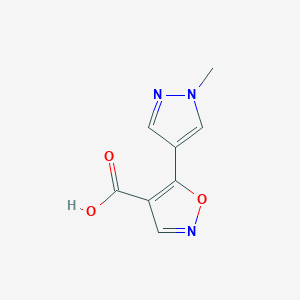


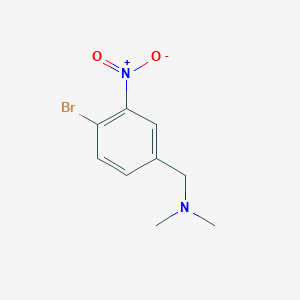
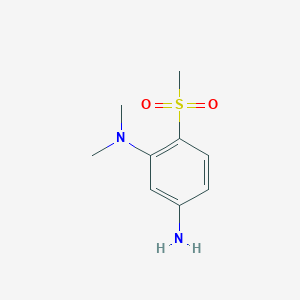
![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)


![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)


